1H-benzimidazol-5-ol hydrobromide
Overview
Description
1H-benzimidazol-5-ol hydrobromide is a chemical compound with the molecular formula C7H7BrN2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 1H-benzimidazol-5-ol hydrobromide consists of a benzene ring fused to an imidazole ring . The SMILES string representation of the molecule isOC1=CC=C2C(N=CN2)=C1.Br
. Physical And Chemical Properties Analysis
1H-benzimidazol-5-ol hydrobromide is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Antiviral Research
1H-benzimidazol-5-ol derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activity, showing significant inhibitory activity against HBsAg and HBeAg secretion in HepG2.2.15 cells. Some compounds demonstrated potent antiviral activity with IC50 values less than 100 μmol/L, indicating their potential as antiviral agents (Chen et al., 2010).
Cancer Research
In the realm of cancer research, structural modifications of 1H-benzimidazol-5-ol derivatives, specifically in the context of galeterone (a drug candidate for prostate cancer), have shown that the benzimidazole moiety at certain positions is crucial for antiproliferative and androgen receptor degrading activities. This highlights the compound's role in the development of new drugs for prostate cancer treatment (Purushottamachar et al., 2013).
Corrosion Inhibition
Benzimidazole derivatives, including those related to 1H-benzimidazol-5-ol, have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies have found that certain derivatives can significantly increase inhibition efficiency, which is crucial for protecting industrial materials (Yadav et al., 2013).
Luminescent Materials
Research into the coordination polymers of lanthanide with 1H-benzimidazole-2-carboxylic acid (a related benzimidazole compound) has led to the development of materials with potential applications in luminescence and optical studies. These compounds exhibit characteristic luminescence emission bands of lanthanide ions, which could be useful in various technological applications (Xia et al., 2013).
DNA Topoisomerase Inhibition
Several 1H-benzimidazole derivatives have been identified as inhibitors of mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication and cell division. This suggests their potential use in developing therapeutic agents targeting cancer and other diseases related to DNA replication (Alpan et al., 2007).
Safety and Hazards
The safety information available indicates that 1H-benzimidazol-5-ol hydrobromide may cause eye irritation (Hazard Statement H319). Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
1H-Benzimidazol-5-ol hydrobromide is a member of the benzimidazole class of compounds . Benzimidazoles are known to have a wide range of targets due to their structural similarity to naturally occurring biomolecules . .
Mode of Action
The mode of action of benzimidazole derivatives is diverse and depends on the specific derivative and its targets . Some benzimidazoles are known to bind and depolymerize tubulins in parasitic nematodes , while others inhibit various enzymes involved in a wide range of therapeutic uses
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For instance, some benzimidazoles are involved in the anaerobic biosynthesis of the lower ligand of vitamin B12 (cobalamin)
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Benzimidazole derivatives have been reported to possess a broad spectrum of pharmacological properties . .
properties
IUPAC Name |
3H-benzimidazol-5-ol;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.BrH/c10-5-1-2-6-7(3-5)9-4-8-6;/h1-4,10H,(H,8,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUSRGPXBHRNNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=N2.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazol-5-ol hydrobromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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